BenchChemオンラインストアへようこそ!

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone

CB1 antagonist azetidine conformational constraint

This compound delivers quantifiable differentiation from legacy CB1 antagonists: a rigid azetidine-triazole core with an N2-linked 2H-1,2,3-triazole motif that is critical for receptor selectivity. Its computed XLogP3 of 1.2 and TPSA of 60.2 Ų are engineered for peripheral restriction, addressing the CNS side-effect liabilities that derailed rimonabant. Ideal for head-to-head N2- vs. N1-regioisomer SAR, click-chemistry library expansion, and PROTAC design. Choose this scaffold to validate peripheral CB1 antagonism with a clean, well-characterized starting point.

Molecular Formula C13H13FN4O2
Molecular Weight 276.271
CAS No. 2194845-67-3
Cat. No. B2584388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone
CAS2194845-67-3
Molecular FormulaC13H13FN4O2
Molecular Weight276.271
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)N2CC(C2)N3N=CC=N3)F
InChIInChI=1S/C13H13FN4O2/c1-20-12-3-2-9(6-11(12)14)13(19)17-7-10(8-17)18-15-4-5-16-18/h2-6,10H,7-8H2,1H3
InChIKeyCFLRQWKWUQKIMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone, a Patented CB1 Antagonist Scaffold


The compound (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone (CAS: 2194845-67-3) is a synthetic small molecule with the molecular formula C13H13FN4O2 and a molecular weight of 276.27 g/mol [1]. It is classified as a heterocyclic-substituted 3-alkyl azetidine derivative and is explicitly documented as a cannabinoid receptor 1 (CB1) antagonist, patented for the indication of obesity [2][3]. Its core structure features a conformationally rigid azetidine ring N-linked to a 3-fluoro-4-methoxybenzoyl group and substituted at the 3-position with a 2H-1,2,3-triazole moiety [1]. This specific combination of structural features is designed to introduce quantifiable differentiation from earlier-generation CB1 antagonists in terms of physicochemical properties and target engagement [3][4].

Why Generic Azetidine or Triazole Isosteres Cannot Substitute for (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone


Generic substitution fails for this compound because its pharmacological profile is the product of a specific, non-interchangeable combination of structural features. The N2-substituted 1,2,3-triazole (2H-1,2,3-triazol-2-yl) is not a simple bioisostere; replacing it with an N1-substituted isomer (1H-1,2,3-triazol-1-yl) can dramatically alter CB1 receptor binding affinity and selectivity, a phenomenon well-documented in the SAR of triazole-based CB1 antagonists [1]. Furthermore, the azetidine core provides specific, quantifiable conformational constraint that a flexible methylene or piperidine linker cannot replicate, directly impacting the three-dimensional orientation of the key pharmacophoric elements [2]. The 3-fluoro-4-methoxybenzoyl substituent also contributes unique electronic and lipophilic properties, with a computed XLogP3 of 1.2 and a topological polar surface area (TPSA) of 60.2 Ų [3], which are finely tuned for the desired target engagement profile and are distinct from other marketed or failed CB1 antagonists like rimonabant (TPSA ~50 Ų) [4].

Quantitative Differentiation Evidence for (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone Against Key Comparators


Azetidine Core Conformational Constraint vs. Flexible Methylene Spacer in CB1 Antagonists

The target compound utilizes a conformationally rigid azetidine core, which directly differentiates it from potent triazole-containing CB1 antagonists that use a flexible methylene spacer. While methylene-linked analogs exhibit strong activity (e.g., IC50 < 20 nM for benzyl amides), the azetidine scaffold introduces a higher degree of conformational restriction, which is a key design principle for improving binding selectivity and pharmacokinetic properties [1][2]. This increased rigidity is correlated with a reduced entropic penalty upon target binding and can alter the trajectory of the key pharmacophoric elements, leading to a differentiated selectivity profile and metabolism [3].

CB1 antagonist azetidine conformational constraint SAR drug design

Enhanced CB1/CB2 Selectivity of N2-(2H)-Triazole Scaffold vs. N1-(1H)-Triazole and Rimonabant

The N2-substituted 1,2,3-triazole (2H-1,2,3-triazol-2-yl) is a critical structural determinant for CB1 receptor potency and selectivity. Direct structure-activity relationship (SAR) studies on related triazole series demonstrate that N2-substituted isomers are significantly more potent and selective than their N1-substituted counterparts [1]. The best-in-class N2-triazole antagonists exhibited IC50 values below 20 nM at CB1 and an extraordinary CB2/CB1 selectivity ratio greater than 1000-fold [1]. This selectivity profile is a substantial improvement over rimonabant, which has a reported CB1 Ki of 1.38 nM but a lower CB2/CB1 selectivity of approximately 672-fold [2]. The N2-triazole scaffold thus provides a structural basis for achieving a superior selectivity window.

CB1 selectivity 1,2,3-triazole rimonabant N2-substitution cannabinoid receptor

Reduced Lipophilicity for Peripheral Selectivity: XLogP3 1.2 vs. Rimonabant cLogD 5.0

A major liability of early CB1 antagonists like rimonabant was their high lipophilicity, leading to significant brain penetration and subsequent CNS-mediated neuropsychiatric side effects. The target compound exhibits a computed XLogP3 of 1.2, which is drastically lower than rimonabant's calculated logD (cLogD) of approximately 5.0 [1][2]. This reduction in lipophilicity is a direct consequence of its structurally distinct azetidine-triazole scaffold, designed to limit passive blood-brain barrier (BBB) penetration and promote peripheral restriction. The scientific rationale, supported by patent literature, is that increasing topological polar surface area (TPSA) and decreasing logP are validated strategies for creating safer CB1 antagonists by limiting CNS exposure [3][4].

lipophilicity XLogP3 blood-brain barrier peripheral selectivity CB1 antagonist CNS safety

Structural Hybrid Offers a Distinct Profile Compared to Azetidine-Sulfonamide AVE 1625 and Pyrazole Rimonabant

The target compound represents a unique chemotype that is structurally distinct from the two primary classes of CB1 antagonists: the diarylpyrazoles (e.g., rimonabant) and the azetidine-sulfonamides (e.g., AVE 1625/Drinabant). Rimonabant demonstrates high potency (Ki = 1.38 nM) but its scaffold is linked to CNS side effects [1]. AVE 1625, an azetidine-based antagonist, shows even higher affinity (Ki = 0.16-0.44 nM) but acts as a highly potent CNS-penetrant inverse agonist . The target compound merges the azetidine core with a triazole heterocycle, a strategic scaffold-hop from the pyrazole of rimonabant. This hybridization is designed to capture the binding affinity benefits of the azetidine while using the triazole to modulate the physicochemical and selectivity profile away from the CNS-side-effect-prone sulfonamide and pyrazole classes [2].

chemotype AVE 1625 drinabant rimonabant scaffold hopping CB1 antagonist

Patent-Backed CB1 Antagonist with Defined Therapeutic Indication for Obesity

The target compound is not a generic research chemical; it is a specifically exemplified molecule in a key patent family (WO2007064566A2) assigned to Merck & Co., covering heterocycle-substituted 3-alkyl azetidine derivatives as CB1 receptor antagonists/inverse agonists for the treatment of obesity, metabolic syndrome, and related disorders [1]. The patent explicitly claims a genus that includes this specific structure, and the compound is listed in the DrugMAP database with the synonym 'PMID26161824-Compound-160' for the indication of obesity [2]. This direct link between the precise chemical structure and a patented therapeutic utility provides a level of research relevance and commercial backing that is absent for close, non-patented structural analogs.

intellectual property CB1 antagonist obesity patent drug discovery WO2007064566

High-Impact Research and Development Scenarios for (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone


Development of Next-Generation Peripherally Restricted CB1 Antagonists for Metabolic Disease

This compound is an ideal starting point for medicinal chemistry programs focused on peripherally restricted CB1 antagonists. Its computed low lipophilicity (XLogP3 1.2) and higher TPSA (60.2 Ų) compared to rimonabant (cLogD ~5.0, TPSA ~50 Ų) are quantitatively aligned with design strategies to limit blood-brain barrier penetration and reduce the neuropsychiatric side effects that led to the withdrawal of first-generation drugs [1][2][3]. Synthesizing and testing analogs based on this scaffold can validate these peripheral restriction hypotheses in vivo.

Investigating the Pharmacological Consequences of N2-(2H)-Triazole Regiochemistry

The compound provides a powerful tool for conducting fundamental SAR studies into CB1 receptor binding. Since it contains the N2-substituted (2H-1,2,3-triazol-2-yl) motif, it serves as a critical test article to be compared head-to-head against its N1-substituted isomer. Published research shows that N2-substitution is crucial for high potency and selectivity (IC50 < 20 nM, CB2/CB1 > 1000) [4]. This research can isolate the contribution of triazole regiochemistry to binding affinity, functional activity, and off-target profiles.

Use as a Key Intermediate or Building Block for Click Chemistry-Derived Probe Libraries

The structural rigidity and synthetic accessibility of the azetidine-triazole core make this compound a versatile intermediate for constructing diverse combinatorial libraries via further click chemistry or amide coupling reactions [5]. Its high purity and well-defined synthesis support its use as a robust building block for generating novel chemical probes, molecular glues, or PROTACs targeting the CB1 receptor or other protein targets where scaffold rigidity is beneficial.

Pharmacological Tool for Deconvoluting Central vs. Peripheral CB1 Receptor Functions

Researchers can use this compound as a pharmacological tool to differentiate between the central and peripheral roles of CB1 receptors. By comparing its in vivo effects to those of brain-penetrant drugs like rimonabant (CB1 Ki=1.38 nM) [6] or AVE 1625 (CB1 Ki=0.16-0.44 nM) , scientists can attribute metabolic outcomes (e.g., weight loss, improved insulin sensitivity) specifically to peripheral CB1 antagonism, without the confounding factor of centrally-mediated side effects [3].

Quote Request

Request a Quote for (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.